N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Brand Name: Vulcanchem
CAS No.: 1448121-87-6
VCID: VC4241769
InChI: InChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20)
SMILES: C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Molecular Formula: C13H16F3N3O
Molecular Weight: 287.286

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

CAS No.: 1448121-87-6

Cat. No.: VC4241769

Molecular Formula: C13H16F3N3O

Molecular Weight: 287.286

* For research use only. Not for human or veterinary use.

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide - 1448121-87-6

Specification

CAS No. 1448121-87-6
Molecular Formula C13H16F3N3O
Molecular Weight 287.286
IUPAC Name N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Standard InChI InChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20)
Standard InChI Key ZIMZDNURRDWNET-UHFFFAOYSA-N
SMILES C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F

Introduction

Overview of the Compound

Chemical Name: N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Structure Highlights:

  • Contains a trifluoromethyl group attached to a pyrazole ring, which is often associated with enhanced biological activity.

  • The cyclohex-3-enecarboxamide moiety suggests potential rigidity and hydrophobic interactions in biological systems.

Potential Applications

Although specific studies on this compound are unavailable, similar compounds with pyrazole and trifluoromethyl groups have been explored for the following applications:

  • Pharmacological Activities:

    • Anticancer: Pyrazole derivatives have shown cytotoxic effects against cancer cell lines by inhibiting enzymes like kinases or inducing apoptosis.

    • Anti-inflammatory: Trifluoromethylated pyrazoles can inhibit inflammation pathways such as COX or 5-lipoxygenase.

    • Antimicrobial: Compounds with similar structures have demonstrated activity against bacterial and fungal pathogens.

  • Drug Design:

    • The trifluoromethyl group improves bioavailability and receptor binding affinity.

    • The amide linkage provides hydrogen bonding potential, enhancing target specificity.

Analytical Techniques for Characterization

To study this compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyConfirms molecular structure (e.g., ¹H, ¹³C).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups (e.g., amide C=O stretch).
X-ray CrystallographyProvides detailed 3D molecular structure.
HPLC/GCAssesses purity and stability.

Hypothetical Biological Studies

If this compound were to be studied, researchers might focus on:

  • In Vitro Assays:

    • Cytotoxicity tests against cancer cell lines (e.g., MCF-7, HeLa).

    • Enzyme inhibition assays for targets like COX or kinases.

  • In Silico Studies:

    • Molecular docking to predict binding affinity with biological targets.

    • ADME (Absorption, Distribution, Metabolism, Excretion) profiling using computational tools.

  • In Vivo Studies:

    • Efficacy testing in animal models for diseases such as cancer or inflammation.

    • Toxicity studies to determine safety margins.

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